molecular formula C12H9NO3 B1664124 3-Cyano-7-ethoxycoumarin CAS No. 117620-77-6

3-Cyano-7-ethoxycoumarin

Cat. No. B1664124
CAS RN: 117620-77-6
M. Wt: 215.2 g/mol
InChI Key: YAFGHMIAFYQSCF-UHFFFAOYSA-N
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Description

3-Cyano-7-ethoxycoumarin is a fluorogenic probe that acts as a substrate for the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 and is metabolized to a lesser extent by CYP2D6 and CYP2C19 . It is metabolized to 3-cyano-7-hydroxycoumarin, which displays excitation/emission maxima of 408/450 nm, respectively . It has also been used to quantify mixed function oxidase activity .


Chemical Reactions Analysis

3-Cyano-7-ethoxycoumarin is a substrate for the cytochrome P450 (CYP) isoforms CYP1A1, CYP1A2, CYP2C9, and CYP2C19 . It is metabolized to 3-cyano-7-hydroxycoumarin .


Physical And Chemical Properties Analysis

3-Cyano-7-ethoxycoumarin has a molecular weight of 215.20 . It has a density of 1.3±0.1 g/cm3, a boiling point of 396.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.7±3.0 kJ/mol and a flash point of 173.6±18.1 °C .

Scientific Research Applications

Cytochrome P450 Enzyme Studies

3-Cyano-7-ethoxycoumarin serves as a fluorogenic probe for studying the activity of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2 , and to a lesser extent, CYP2D6 and CYP2C19 . It is metabolized into 3-cyano-7-hydroxycoumarin, which can be detected due to its fluorescent properties .

Microsomal Dealkylase Studies

This compound is also valuable in microsomal dealkylase studies due to its fluorescent properties when metabolized. It helps in quantifying mixed function oxidase activity .

Fluorescence Measurement in CYP Inhibition

It has been used as a substrate in cytochrome P (CYP) inhibition assays for fluorescence measurement, aiding in the assessment of the inhibitory effects on CYP enzymes .

Mechanism of Action

Target of Action

3-Cyano-7-ethoxycoumarin is a fluorescent substrate primarily for Cytochrome P450 1A1 (CYP1A1), Cytochrome P450 1A2 (CYP1A2), Cytochrome P450 2C9 (CYP2C9), and Cytochrome P450 2C19 (CYP2C19) . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics.

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. When metabolized by these enzymes, it undergoes a transformation that results in the generation of a blue fluorescent product . This fluorescence can be detected and measured, providing a means to monitor the activity of the enzymes .

Biochemical Pathways

The primary biochemical pathway involved is the cytochrome P450 enzymatic pathway. This pathway is responsible for the oxidative metabolism of various substances, including drugs, toxins, and endogenous compounds. The metabolism of 3-Cyano-7-ethoxycoumarin by the P450 enzymes results in the production of a fluorescent compound, allowing for the visualization and quantification of enzyme activity .

Result of Action

The primary result of the action of 3-Cyano-7-ethoxycoumarin is the generation of a blue fluorescent product upon metabolism by the target P450 enzymes . This fluorescence can be used as a marker of enzyme activity, providing a valuable tool for studying the function and regulation of the P450 enzymes .

Action Environment

The action of 3-Cyano-7-ethoxycoumarin is influenced by various environmental factors. For instance, the pH of the environment can impact the fluorescence of the product . Additionally, the compound should be stored at room temperature and protected from light to maintain its stability

Safety and Hazards

3-Cyano-7-ethoxycoumarin may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

3-Cyano-7-ethoxycoumarin is a fluorogenic cytochrome P-450 substrate that generates blue fluorescent product upon enzyme cleavage . It is useful in microsomal dealkylase studies . This suggests potential future directions in the study of cytochrome P450 activities and microsomal dealkylase studies.

properties

IUPAC Name

7-ethoxy-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-2-15-10-4-3-8-5-9(7-13)12(14)16-11(8)6-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFGHMIAFYQSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151844
Record name 3-Cyano-7-ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-7-ethoxycoumarin

CAS RN

117620-77-6
Record name 3-Cyano-7-ethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117620776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyano-7-ethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-7-ethoxycoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CYANO-7-ETHOXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997LV3DUS7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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